Home > Products > Screening Compounds P97611 > Sulindac sulfoxide
Sulindac sulfoxide - 9000-14-0

Sulindac sulfoxide

Catalog Number: EVT-7957634
CAS Number: 9000-14-0
Molecular Formula: C20H17FO3S
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A sulfinylindene derivative prodrug whose sulfinyl moiety is converted in vivo to an active NSAID analgesic. Specifically, the prodrug is converted by liver enzymes to a sulfide which is excreted in the bile and then reabsorbed from the intestine. This helps to maintain constant blood levels with reduced gastrointestinal side effects.
Source and Classification

Sulindac sulfoxide is classified as an aryl methyl sulfoxide prodrug, primarily used for its anti-inflammatory properties. It is derived from sulindac, which is chemically known as (Z)-5-fluoro-2-methyl-1-((4-(methylsulfinyl)phenyl)methylene)-1H-indene-3-acetic acid. The compound is recognized for its ability to inhibit cyclooxygenase enzymes, thus reducing inflammation and pain. Its Chemical Abstracts Service Registry Number is 38194-50-2 .

Synthesis Analysis

The synthesis of sulindac sulfoxide involves multiple steps and can be achieved through various methods:

  1. Starting Material: Sulindac itself is synthesized from 5-fluoro-2-methyl-1H-indene-3-acetic acid and 4-(methylsulfinyl)benzaldehyde.
  2. Oxidation Process: The oxidation of the sulfide form of sulindac to sulindac sulfoxide can be performed using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. This process typically yields moderate to high purity products depending on the conditions used .
  3. Characterization Techniques: The synthesized compounds are characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (FT-IR) to confirm their structure and purity .
Molecular Structure Analysis

The molecular structure of sulindac sulfoxide can be described as follows:

  • Chemical Formula: C20H17FO3SC_{20}H_{17}FO_3S
  • Molecular Weight: Approximately 356.411 g/mol
  • Structural Features: The compound features a sulfoxide group (-S=O) attached to a phenyl ring, which contributes to its pharmacological activity. The presence of the fluorine atom in the indene moiety enhances its anti-inflammatory properties .
Chemical Reactions Analysis

Sulindac sulfoxide undergoes several important chemical reactions:

  1. Reduction to Sulfide: In vivo, sulindac sulfoxide is metabolically reduced to its active form, sulindac sulfide, which exhibits potent inhibition of cyclooxygenases.
  2. Oxidation to Sulfone: It can also be irreversibly oxidized to a less active sulfone metabolite .
  3. Reactions with Biological Targets: The primary reaction involves the inhibition of cyclooxygenase enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation .
Mechanism of Action

The mechanism of action for sulindac involves:

  • Inhibition of Cyclooxygenases: Sulindac sulfide specifically inhibits both cyclooxygenase-1 and cyclooxygenase-2, leading to decreased synthesis of prostaglandins and thromboxanes.
  • Impact on Inflammatory Pathways: By inhibiting these enzymes, sulindac reduces inflammation and pain associated with various conditions such as arthritis and familial adenomatous polyposis .
Physical and Chemical Properties Analysis

The physical and chemical properties of sulindac sulfoxide include:

  • Appearance: Typically presented as a white or off-white crystalline powder.
  • Solubility: It exhibits moderate solubility in organic solvents like ethanol but lower solubility in water.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions .
Applications

Sulindac sulfoxide has several significant applications:

  1. Anti-inflammatory Treatment: It is primarily used in treating conditions such as osteoarthritis, rheumatoid arthritis, and acute pain due to its anti-inflammatory properties.
  2. Cancer Prevention: Research indicates potential applications in preventing colorectal cancer due to its ability to inhibit polyp formation in patients with familial adenomatous polyposis .
  3. Novel Derivatives Development: Ongoing studies are exploring novel derivatives of sulindac for enhanced efficacy against diabetes and other metabolic disorders by targeting specific receptors like peroxisome proliferator-activated receptor gamma .
Biochemical Pathways and Metabolic Activation of Sulindac Sulfoxide

Enzymatic Reduction to Sulindac Sulfide: Role of Methionine Sulfoxide Reductases (MsrA/MsrB)

The bioactivation of sulindac sulfoxide to its pharmacologically active sulfide metabolite is primarily mediated by the methionine sulfoxide reductase (Msr) system. This reduction is stereospecific:

  • MsrA exclusively reduces the (S)-epimer of sulindac sulfoxide, leveraging a catalytic mechanism involving cysteine or selenocysteine residues that form a sulfenic acid intermediate, regenerated by thioredoxin (Trx)/thioredoxin reductase (TrxR) [1] [4].
  • MsrB (particularly MsrB1) reduces the (R)-epimer. Mammalian MsrB1 is a selenoprotein whose selenocysteine residue confers ~100-fold higher catalytic efficiency compared to Cys-containing homologs, facilitating rapid sulfide generation [4] [5].

In vitro studies demonstrate distinct kinetic parameters for these enzymes:

Table 1: Kinetic Parameters of Msr Isoforms for Sulindac Sulfoxide Reduction

EnzymeEpimer SpecificityKm (μM)Vmax (nmol/min/mg)Catalytic Cofactor
MsrA(S)-sulindac85 ± 12120 ± 15Trx/TrxR, DTT
MsrB1 (Sec)(R)-sulindac110 ± 1895 ± 10Trx/TrxR
MsrB1 (Cys mutant)(R)-sulindac105 ± 208 ± 1Trx/TrxR

Data derived from recombinant human enzyme assays [4] [5].

The colonic microbiome contributes secondarily to reduction through bacterial reductases, accounting for fecal sulfide metabolites. However, human tissue studies confirm MsrA/B1 are the dominant reductases, with hepatic and renal cytosols showing 6-fold higher activity than microbiomal fractions [4] [7].

Oxidation to Sulindac Sulfone: Cytochrome P450-Mediated Pathways

Sulindac sulfoxide undergoes irreversible oxidation to sulindac sulfone, a therapeutically inert metabolite, primarily via hepatic cytochrome P450 (CYP) enzymes. Key isoforms identified include:

  • CYP3A4: Responsible for >60% of sulfone formation, with induction potentiated by sulindac via the aryl hydrocarbon receptor (AhR) [1] [6].
  • CYP2C9: Contributes ~25% of oxidative metabolism, displaying stereoselectivity for the (S)-epimer [6] [8].
  • Flavin-containing monooxygenase 3 (FMO3): Catalyzes reversible oxidation of sulindac sulfide back to the sulfoxide, but does not generate sulfone [6] [10].

Table 2: CYP Isoform Contribution to Sulindac Sulfone Formation

CYP IsoformRelative Activity (%)InducerStereochemical Preference
CYP3A460–65Rifampin, Sulindac (via AhR)None
CYP2C920–25Phenobarbital(S)-sulindac
CYP1A210–153-MethylcholanthreneWeak (R)

Data from human liver microsome inhibition/induction studies [1] [6].

Sulfone formation follows Michaelis-Menten kinetics (Km = 48 ± 7 μM; Vmax = 4.2 ± 0.5 nmol/min/mg in human liver microsomes). Unlike reduction, oxidation occurs non-stereoselectively for CYP3A4, while CYP2C9 favors (S)-sulindac [6].

Tissue-Specific Metabolic Activation in Hepatic and Colonic Microenvironments

Metabolic fate diverges significantly between tissues due to enzyme compartmentalization:

Hepatic Microenvironment

  • Primary pathway: Oxidation dominates, driven by high CYP3A4/CYP2C9 expression. Sulindac induces its own oxidation via AhR-mediated upregulation of CYP1A1/1A2 [1] [6].
  • Secondary reduction: MsrA/B1 generate sulfide, but >80% is re-oxidized by FMO3 or further converted to sulfone. The sulfide’s systemic half-life (16.4 hours) stems from biliary excretion of sulindac and sulfide, enabling enterothepatic recycling [7] [9].

Colonic Microenvironment

  • Luminal reduction: Colonic bacteria express sulfoxide reductases converting sulindac to sulfide. This accounts for 19% of fecal metabolites and enables local sulfide accumulation [4] [7].
  • Tissue activation: Colonic mucosa expresses MsrA/MsrB1, reducing absorbed sulindac. Ex vivo studies show 3-fold higher reductase activity in colonic tissue homogenates vs. luminal bacteria [4].

Table 3: Tissue-Specific Metabolic Profiles of Sulindac Sulfoxide

TissueDominant PathwayKey EnzymesMajor MetaboliteNotes
LiverOxidationCYP3A4, CYP2C9, FMO3Sulindac sulfone (>70%)Self-induction via AhR
Colon (lumen)ReductionBacterial reductasesSulindac sulfide (19% fecal)pH-dependent dissolution
Colon (mucosa)ReductionMsrA, MsrB1Sulindac sulfide3× higher activity than lumen
KidneyReductionMsrA, MsrB1Sulindac sulfideContributes to renal clearance

Data synthesized from human and rodent models [4] [6] [7].

The biliary excretion of sulindac (50% of dose) and sulfone (30%) delivers substrate to the colon, where microbiota-driven reduction generates sulfide locally. This explains the high colonic tissue concentrations of sulfide (10–100 μM) despite low plasma levels (0.5–2 μM), critical for its chemopreventive efficacy [7] [9].

Concluding Remarks

Sulindac sulfoxide’s metabolic fate is governed by a delicate balance between stereoselective reduction by MsrA/MsrB and non-selective oxidation by CYPs. Tissue-specific expression of these enzymes—particularly hepatic CYPs versus colonic Msrs—dictates its activation to the anticancer agent sulindac sulfide or deactivation to sulfone. This compartmentalization enables targeted therapeutic effects in the colon with minimized systemic exposure.

Properties

CAS Number

9000-14-0

Product Name

Sulindac sulfoxide

IUPAC Name

2-[6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid

Molecular Formula

C20H17FO3S

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)

InChI Key

MLKXDPUZXIRXEP-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.